Dabigatran Impurity 10 is produced as a byproduct of the synthetic process of Dabigatran Etexilate. The synthesis involves the reaction of ethyl 4-(aminomethyl)-1,3-thiazole-5-carboxylate with 4-(N,N-dimethylcarbamimidoyl)benzoic acid and subsequent reduction and acylation steps. The final product is Dabigatran Etexilate, which is then purified to remove impurities such as Dabigatran Impurity 10.
The structure of Dabigatran Impurity 10 has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).